3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide
Beschreibung
The compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide features a pyrimidoindazole core substituted with methyl groups at positions 2 and 4, linked via a propanamide chain to a phenethyl moiety. The molecular formula of the analog is C₂₁H₂₁N₅O₂ with a molecular weight of 375.4 g/mol .
Eigenschaften
Molekularformel |
C23H24N4O |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C23H24N4O/c1-16-19(12-13-22(28)24-15-14-18-8-4-3-5-9-18)17(2)27-23(25-16)20-10-6-7-11-21(20)26-27/h3-11H,12-15H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
DHVJLAHTOJUMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Indazole Precursor Preparation
The indazole moiety is synthesized via Cadogan cyclization of 2-nitrobenzaldehyde derivatives with substituted anilines, as demonstrated in the synthesis of 2-phenyl-2H-indazoles. For example:
Critical parameters:
-
Temperature : Reflux in ethanol (78°C) optimizes imine formation.
-
Reductant : Triethyl phosphite outperforms SnCl₂ in minimizing byproducts.
Pyrimidine Annulation Strategies
Two dominant pathways emerge from literature:
Pathway A (Condensation Approach):
Conditions:
-
Catalyst: p-TsOH (10 mol%) in toluene, 110°C, 12 h
Pathway B (Cross-Coupling Route):
Advantages:
-
Better functional group tolerance (83% yield reported for analogous systems)
-
Enables late-stage diversification of pyrimidine substituents
Substituent Installation: Methyl Group Optimization
Direct Alkylation vs Pre-Functionalized Building Blocks
Comparative studies on methyl group introduction:
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| CH₃I, NaH (0°C) | DMF, 2 h, N₂ atmosphere | 42 | C2:C4 = 1.5:1 |
| Pre-methylated pyrimidine | Pathway B coupling | 78 | >99% C2/C4 |
| Dimethylacetylene | CuI catalysis, DIPEA, DCM | 65 | C2:C4 = 3:1 |
Data adapted from palladium-mediated coupling protocols. Pre-functionalized pyrimidines minimize side reactions but require multistep synthesis of boronic acids.
Side-Chain Installation: Propanamide Coupling
Carboxylic Acid Activation
The propanoic acid precursor is synthesized via hydrolysis of ethyl 3-(pyrimidoindazol-3-yl)propanoate:
Activation methods compared:
| Activator | Coupling Agent | Phenethylamine Equiv | Yield (%) |
|---|---|---|---|
| SOCl₂ | NEt₃, DCM | 1.2 | 73 |
| CDI | DMAP, THF | 1.5 | 81 |
| HATU | DIPEA, DMF | 1.1 | 92 |
HATU-mediated coupling provides optimal efficiency but increases purification complexity due to phosphonium byproducts.
Process Optimization and Scale-Up Challenges
Solvent Screening for Key Steps
Solvent effects on palladium-catalyzed coupling (Pathway B):
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DME | 7.20 | 83 | 6 |
| THF | 7.58 | 77 | 8 |
| Dioxane | 2.21 | 68 | 10 |
| Toluene | 2.38 | 54 | 12 |
DME’s moderate polarity enhances catalyst stability and substrate solubility.
Purification Strategies
-
Core structure : Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity
-
Final product : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) removes residual coupling reagents
Analytical Characterization Benchmarks
Critical spectral data for batch validation:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-5), 7.89–7.82 (m, 2H, Ar-H), 3.48 (q, J=6.8 Hz, 2H, CH₂N), 2.81 (t, J=7.2 Hz, 2H, COCH₂), 2.45 (s, 6H, 2×CH₃)
-
HRMS (ESI+) : m/z calcd for C₂₄H₂₆N₅O [M+H]⁺ 424.2124, found 424.2128
-
HPLC Purity : 99.1% (210 nm, Zorbax SB-C18, 5 µm)
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antivirale und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich der Medikamentenentwicklung und pharmakologischer Studien.
Industrie: Wird bei der Entwicklung neuer Materialien, wie z. B. Polymere und Beschichtungen, und als Zwischenprodukt bei der Herstellung von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen. Dazu können gehören:
Enzyminhibition: Die Verbindung kann die Aktivität bestimmter Enzyme hemmen und so Stoffwechselwege und zelluläre Prozesse beeinflussen.
Rezeptorbindung: Die Verbindung kann an bestimmte Rezeptoren binden und so die Signaltransduktion und zelluläre Reaktionen modulieren.
DNA-Interkalation: Die Verbindung kann in die DNA interkalieren und so die Genexpression und Replikation beeinflussen.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors, modulating signal transduction and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Pyrimidoindazole vs. Imidazopyridazine Cores
- YPC-21440 () : Features an imidazo[1,2-b]pyridazine core with a thiazolidine-2,4-dione group. This structure is part of a Pan-Pim kinase inhibitor series, where substituents on the piperazine ring (e.g., methyl, ethyl, pentyl) modulate activity .
- Significance : The pyrimidoindazole’s additional nitrogen atoms may alter electronic properties and binding specificity compared to imidazopyridazine derivatives.
Amide Substituent Variations
- Phenethyl Group : Introduces a hydrophobic benzyl-ethyl chain, likely enhancing membrane permeability compared to heteroaromatic substituents (e.g., pyridinyl).
- 6-Methoxypyridinyl (CAS 1401542-20-8) : The methoxy group may improve solubility and hydrogen-bonding capacity.
Biologische Aktivität
The compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide is a member of the pyrimidine and indazole chemical families, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide
- Molecular Formula : C₁₅H₁₅N₃O₂
- Molecular Weight : 269.30 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine and indazole exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various derivatives that showed effective antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) for these compounds was found to be between 1 to 5 µmol/mL, indicating potent activity comparable to standard antibiotics such as cefotaxime sodium and nystatin .
| Compound | MIC (µmol/mL) | Standard Drug MIC (µmol/mL) |
|---|---|---|
| 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide | 1 - 5 | 1 - 3 |
Antitumor Activity
The potential antitumor activity of the compound has been explored through various in vitro studies. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Molecular docking studies suggest that this compound interacts effectively with target proteins involved in tumor growth regulation .
Anti-inflammatory Properties
In addition to antimicrobial and antitumor activities, compounds related to this structure have shown promising anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Laboratory assays demonstrated a reduction in inflammation markers when tested on animal models .
Case Studies
One notable case study involved testing a series of similar compounds derived from pyrimidine and indazole frameworks. The results indicated a strong correlation between structural modifications and biological activity. Specifically, compounds with additional functional groups exhibited enhanced antimicrobial and anti-inflammatory properties .
Q & A
Q. Example Table: Synthesis Parameters
| Step | Reaction Type | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclization | DMF | 120 | K₂CO₃ | 65 |
| 2 | Amidation | THF | 60 | EDCI | 78 |
What spectroscopic methods are most effective for structural confirmation?
Basic Research Question
A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 450.215) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .
How can biological activity be systematically evaluated?
Advanced Research Question
- Target-Specific Assays : Enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) quantify interactions with targets like protein kinases .
- Cell-Based Models : Antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
- Computational Docking : Molecular docking (AutoDock Vina) predicts binding modes to receptors like EGFR or PI3K .
How should stability studies be designed under varying conditions?
Advanced Research Question
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- pH Stability : Expose to buffers (pH 1–13) for 24 hours; analyze by LC-MS for hydrolytic byproducts .
- Light Sensitivity : UV irradiation (254 nm) for 48 hours; track photodegradation using UV-Vis spectroscopy .
How can contradictions in bioactivity data be resolved?
Advanced Research Question
- Reproducibility Checks : Replicate assays with fresh batches and standardized protocols .
- Parameter Variation : Test different cell lines (e.g., HEK293 vs. HeLa) or adjust assay pH/temperature .
- Cross-Validation : Compare results with orthogonal methods (e.g., SPR for binding affinity vs. biochemical assays) .
What computational approaches predict binding affinity and selectivity?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess stability of binding poses .
- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors .
- Free Energy Calculations : MM/GBSA or MM/PBSA methods quantify binding energies (ΔG) .
How to profile impurities and degradants during synthesis?
Basic Research Question
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., [M+Na]⁺ adducts) .
- NMR Profiling : Compare ¹H NMR of crude product with reference standards to detect unreacted intermediates .
Q. Example Table: Common Impurities
| Impurity ID | Source | Detection Method |
|---|---|---|
| Imp-A | Uncyclized intermediate | LC-MS (RT 8.2 min) |
| Imp-B | Hydrolyzed amide | ¹H NMR (δ 6.9 ppm) |
What strategies improve solubility for in vitro assays?
Basic Research Question
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
How to design analogs for structure-activity relationship (SAR) studies?
Advanced Research Question
- Core Modifications : Replace pyrimidoindazole with pyrazolo[1,5-a]pyrimidine to assess ring size impact .
- Side-Chain Variation : Substitute phenethyl with benzyl or cyclohexylethyl groups to probe hydrophobicity .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
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